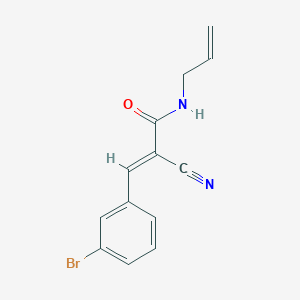
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to a nitrile group.
Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- 3-(3-chlorophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano and a bromophenyl group
Propriétés
Formule moléculaire |
C13H11BrN2O |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
(E)-3-(3-bromophenyl)-2-cyano-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H11BrN2O/c1-2-6-16-13(17)11(9-15)7-10-4-3-5-12(14)8-10/h2-5,7-8H,1,6H2,(H,16,17)/b11-7+ |
Clé InChI |
YSVVBEPGSQDJBI-YRNVUSSQSA-N |
SMILES isomérique |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)Br)/C#N |
SMILES canonique |
C=CCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


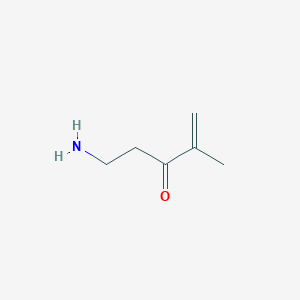
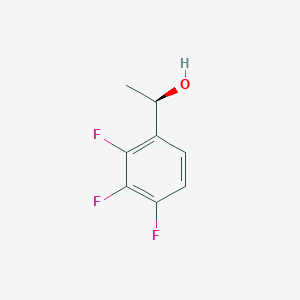
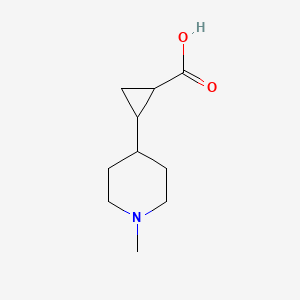

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
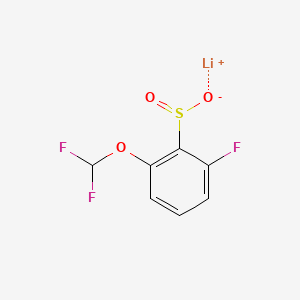
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)

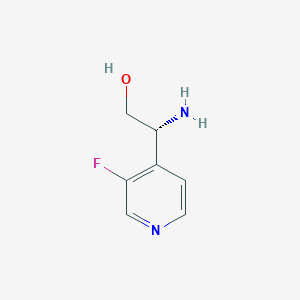
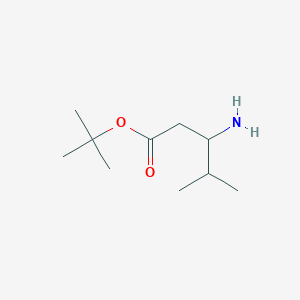

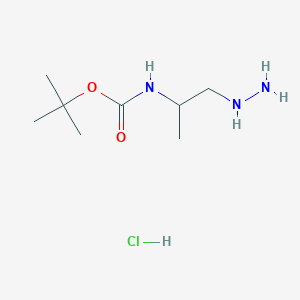
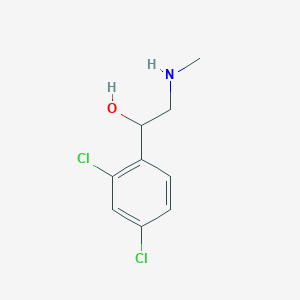
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
